[3-(Propan-2-yl)-1,2-oxazol-5-yl]methanethiol
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Overview
Description
3-(1-Methylethyl)-5-isoxazolemethanethiol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylethyl)-5-isoxazolemethanethiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an isoxazole derivative with a thiol reagent. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylethyl)-5-isoxazolemethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Alcohols, amines
Substitution: Various substituted isoxazole derivatives
Scientific Research Applications
3-(1-Methylethyl)-5-isoxazolemethanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Methylethyl)-5-isoxazolemethanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of protein function. The isoxazole ring can interact with various receptors or enzymes, modulating their activity. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylethyl)phenol: Similar structure but lacks the isoxazole ring.
3-Isopropylphenol: Another similar compound with a different functional group.
3-isopropylhydroxybenzene: Similar in structure but with a hydroxyl group instead of a thiol group.
Uniqueness
3-(1-Methylethyl)-5-isoxazolemethanethiol is unique due to the presence of both the isoxazole ring and the methanethiol group. This combination provides distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
1160246-43-4 |
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Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(3-propan-2-yl-1,2-oxazol-5-yl)methanethiol |
InChI |
InChI=1S/C7H11NOS/c1-5(2)7-3-6(4-10)9-8-7/h3,5,10H,4H2,1-2H3 |
InChI Key |
APZMDJXRIYFLHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=C1)CS |
Origin of Product |
United States |
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